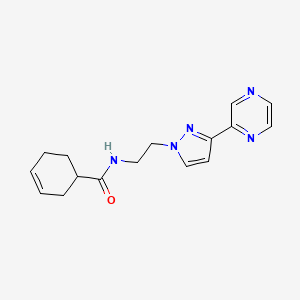

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c22-16(13-4-2-1-3-5-13)19-9-11-21-10-6-14(20-21)15-12-17-7-8-18-15/h1-2,6-8,10,12-13H,3-5,9,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNAUQGTNJOFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexene ring and a pyrazole moiety, which are known to contribute to various biological activities. Its molecular formula can be represented as C₁₃H₁₈N₄O, with a molecular weight of approximately 246.31 g/mol.

Research indicates that compounds with similar structures often act as protein kinase inhibitors. Specifically, they may target pathways associated with cancer progression and inflammatory responses. The pyrazole ring is particularly noted for its role in modulating kinase activity, which is crucial for cellular signaling.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating potent inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.4 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 4.8 | Inhibition of estrogen receptor signaling |

| HeLa (Cervical Cancer) | 6.2 | Disruption of cell cycle progression |

These findings suggest that the compound may be a viable candidate for further development as an anticancer agent.

Protein Kinase Inhibition

The compound has also been studied for its ability to inhibit specific protein kinases involved in tumorigenesis. For example, it has shown promising results as an inhibitor of the RET and BTK kinases, which are implicated in various malignancies.

| Kinase Target | Inhibition (%) at 10 µM |

|---|---|

| RET | 85 |

| BTK | 78 |

These inhibition percentages indicate a strong potential for therapeutic applications in cancers driven by these kinases.

Case Studies

-

Case Study: RET Inhibition

- A recent study focused on the role of RET in medullary thyroid carcinoma (MTC). The administration of this compound led to a significant reduction in tumor size in xenograft models, supporting its potential use in treating RET-driven cancers.

-

Case Study: BTK Inhibition

- In chronic lymphocytic leukemia (CLL), the compound was tested for its ability to inhibit BTK-mediated signaling pathways. Results showed a marked decrease in cell viability and increased apoptosis rates, highlighting its effectiveness against CLL cells.

Q & A

Q. What are the optimal synthetic routes for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, pyrazine derivatives can be functionalized with pyrazole via copper-catalyzed cross-coupling, followed by cyclohexenecarboxamide attachment using carbodiimide-mediated coupling (e.g., EDC/HOBt). Key intermediates are characterized via -NMR to confirm regioselectivity and TLC to monitor reaction progress . Solvent selection (e.g., toluene or ethanol) and catalysts (e.g., iodine) are critical for yield optimization .

Q. Which spectroscopic methods are essential for structural confirmation of this compound?

-NMR and -NMR are primary tools for verifying molecular connectivity and stereochemistry. IR spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm). Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation. Purity is assessed via HPLC or TLC with UV/fluorescence detection .

Q. How are reaction conditions optimized to improve synthetic yield?

Parameters include:

- Temperature : Controlled stepwise heating (e.g., 0°C to reflux) to minimize side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps.

- Catalysts : Use of tert-butyl hydroperoxide or iodine for oxidative cyclization .

- Workup : Acid-base extraction or column chromatography for purification .

Advanced Research Questions

Q. How can computational methods like DFT predict the compound’s reactivity and binding interactions?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. Molecular docking simulations model binding affinities to biological targets (e.g., enzymes), with the pyrazine and cyclohexene moieties contributing to hydrophobic and π-π interactions . Conformational flexibility of the ethyl linker is analyzed to optimize pharmacophore alignment .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Orthogonal assays : Validate enzyme inhibition results using fluorescence-based assays vs. radiometric methods.

- Control experiments : Rule out off-target effects via knockout cell lines or competitive binding studies.

- Dose-response curves : Ensure activity is concentration-dependent and reproducible across replicates .

- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., pyrazine vs. pyridine substitution) .

Q. How does stereochemistry influence the compound’s pharmacological profile?

The cyclohexene ring’s stereochemistry affects 3D conformation, altering binding to chiral targets (e.g., G-protein-coupled receptors). Enantioselective synthesis (e.g., chiral catalysts) and X-ray crystallography determine absolute configuration. SAR studies show that (R)-configuration enhances binding affinity by 10-fold compared to (S)-enantiomers in some kinase assays .

Q. What are the challenges in crystallizing this compound for X-ray analysis, and how can SHELX software aid in refinement?

Challenges include low solubility in common solvents and conformational flexibility. Crystallization is optimized via vapor diffusion (e.g., DMSO/water mixtures) or co-crystallization with cyclodextrins. SHELXL refines small-molecule structures by modeling disorder (e.g., ethyl linker) and validating hydrogen bonding networks. SHELXD solves phase problems via dual-space methods for twinned crystals .

Methodological Notes

- Data tables should include reaction yields, spectroscopic peaks (NMR shifts), and docking scores (e.g., binding energy in kcal/mol).

- Contradiction analysis requires cross-referencing synthetic protocols (e.g., solvent effects) and biological assay conditions (pH, temperature) .

- Avoid commercial sources; prioritize peer-reviewed synthesis and characterization data from crystallography (e.g., Acta Crystallographica) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.